6-chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine

Catalog No.
S15515736
CAS No.
M.F
C9H13ClN4
M. Wt
212.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidin...

Product Name

6-chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine

IUPAC Name

6-chloro-4-N-(cyclopropylmethyl)-4-N-methylpyrimidine-2,4-diamine

Molecular Formula

C9H13ClN4

Molecular Weight

212.68 g/mol

InChI

InChI=1S/C9H13ClN4/c1-14(5-6-2-3-6)8-4-7(10)12-9(11)13-8/h4,6H,2-3,5H2,1H3,(H2,11,12,13)

InChI Key

HTDYDUOSONVOKH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CC1)C2=CC(=NC(=N2)N)Cl

6-chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine is a pyrimidine derivative characterized by the presence of a chlorine atom at the 6-position and two substituents at the N4 position: a cyclopropylmethyl group and a methyl group. Its molecular formula is C8H10ClN5C_8H_{10}ClN_5 and it has a molecular weight of approximately 201.65 g/mol. The compound features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This structure is significant for its biological activity and potential applications in medicinal chemistry.

The chemical reactivity of 6-chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine can be attributed to the functional groups present in its structure. The chlorinated pyrimidine can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles, leading to derivatives with different biological properties. Additionally, the amine groups can participate in acylation or alkylation reactions, expanding the diversity of compounds that can be synthesized from this base structure.

Research indicates that pyrimidine derivatives, including 6-chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine, exhibit various biological activities. These compounds have been studied for their potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in cellular proliferation. The unique structural features of this compound may enhance its efficacy against certain types of cancer cells. Furthermore, preliminary studies suggest that it may possess anti-inflammatory and antimicrobial properties.

Synthesis of 6-chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine typically involves multi-step synthetic routes. One common method includes:

  • Formation of the Pyrimidine Ring: Starting with suitable precursors such as urea and malonic acid derivatives, the pyrimidine core is constructed through cyclization reactions.
  • Chlorination: Chlorination at the 6-position can be achieved using reagents like phosphorus pentachloride or thionyl chloride.
  • Substitution Reactions: The introduction of cyclopropylmethyl and methyl groups at the N4 position is performed through nucleophilic substitution reactions involving appropriate alkyl halides.

These steps require careful optimization to yield high purity and yield of the desired compound.

6-chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine has potential applications in pharmaceutical research, particularly in developing new anti-cancer therapies. Its structural characteristics make it an attractive candidate for further modification to enhance its biological activity and selectivity. Additionally, it may serve as a lead compound in drug discovery programs aimed at targeting specific enzymes or pathways involved in tumor growth.

Interaction studies involving 6-chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine focus on its binding affinity to various biological targets, such as kinases or other enzymes implicated in cancer progression. Techniques such as surface plasmon resonance or isothermal titration calorimetry may be employed to assess these interactions quantitatively. Understanding how this compound interacts with its targets can provide insights into its mechanism of action and inform further development.

Several compounds share structural similarities with 6-chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine, including:

  • 6-Chloro-4-(cyclopropylmethyl)pyrimidin-2-amine
  • 6-Chloro-N4-(isopropyl)methylpyrimidine-2,4-diamine
  • 5-Fluoro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine

Comparison Table

Compound NameUnique Features
6-Chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamineContains both cyclopropylmethyl and methyl substituents
6-Chloro-4-(cyclopropylmethyl)pyrimidin-2-amineLacks N-methyl substitution
6-Chloro-N4-(isopropyl)methylpyrimidine-2,4-diamineSubstituted with isopropyl instead of cyclopropylmethyl
5-Fluoro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamineContains fluorine instead of chlorine

This table highlights the unique combination of substituents on the pyrimidine ring that distinguishes 6-chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine from its analogs, potentially influencing its biological activity and therapeutic applications.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

212.0828741 g/mol

Monoisotopic Mass

212.0828741 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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